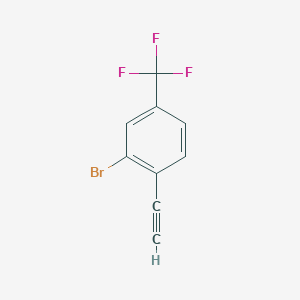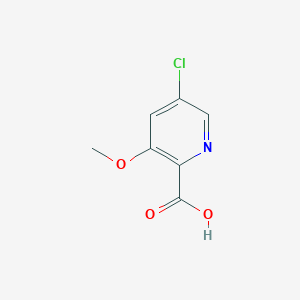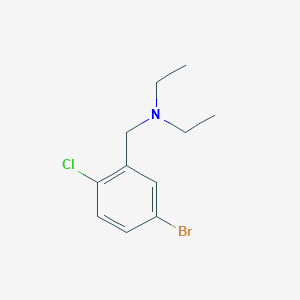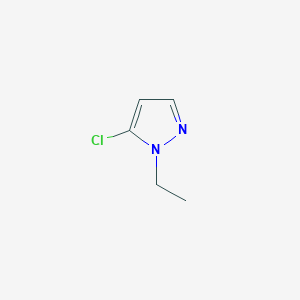
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene
Overview
Description
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C₉H₄BrF₃ and a molecular weight of 249.03 g/mol . This compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene typically involves the following steps:
Synthetic Routes: One common method involves the bromination of 1-ethynyl-4-trifluoromethylbenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.
Reaction Conditions: The reaction is typically performed at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and increase the yield.
Chemical Reactions Analysis
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms carbon-carbon bonds and is widely used in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes or alkenes. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique functional groups make it a valuable intermediate in various synthetic pathways.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes. Its ability to undergo specific reactions allows for the creation of targeted molecules for biological research.
Medicine: It is explored for its potential in drug discovery and development. The compound’s structural features make it a candidate for designing new therapeutic agents.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function. This interaction is often mediated by the compound’s functional groups, which can form covalent or non-covalent bonds with the target molecules.
Pathways Involved: The compound can modulate various biochemical pathways, including signal transduction, gene expression, and metabolic processes. Its effects on these pathways can result in changes in cellular behavior and physiological responses.
Comparison with Similar Compounds
2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-bromo-1-ethynyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGVVVQXPOGYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)






![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)



